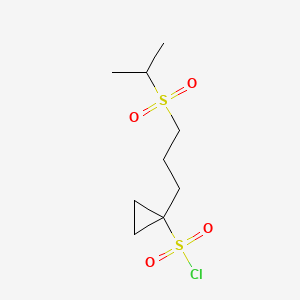
1-(3-(Isopropylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclopropane ring substituted with sulfonyl chloride groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of propane-1-sulfonic acid with cyclopropane derivatives under specific conditions. One common method includes the use of 2,4,6-Trichloro-[1,3,5]-triazine (TCT) in acetone, followed by the addition of triethylamine (NEt3) to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of different cyclic and acyclic products.
Common reagents used in these reactions include triethylamine, acetone, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride groups are highly reactive, allowing the compound to act as an electrophile in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Cyclopropanesulfonyl chloride: Similar in structure but lacks the propane-2-sulfonyl group, making it less versatile in certain reactions.
Propanesulfonyl chloride: Lacks the cyclopropane ring, resulting in different reactivity and applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride derivative with different chemical properties and uses.
The uniqueness of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride lies in its combination of a cyclopropane ring and multiple sulfonyl chloride groups, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C9H17ClO4S2 |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-(3-propan-2-ylsulfonylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S2/c1-8(2)15(11,12)7-3-4-9(5-6-9)16(10,13)14/h8H,3-7H2,1-2H3 |
InChI Key |
OVFYBBQRUHITJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CCCC1(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















